molecular formula C12H9F3N2OS B6320028 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide CAS No. 499796-93-9

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide

Cat. No.: B6320028
CAS No.: 499796-93-9
M. Wt: 286.27 g/mol
InChI Key: LORZESDVKZXTIW-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide is a useful research compound. Its molecular formula is C12H9F3N2OS and its molecular weight is 286.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.03876857 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound acts as an agonist to the PPAR . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPAR, activating it. This activation leads to the transcription of specific genes, which can result in various physiological changes .

Biochemical Pathways

The activation of PPARs by the compound affects several biochemical pathways. These pathways primarily involve the regulation of lipid metabolism, inflammation, and cell proliferation . The downstream effects of these pathways can lead to changes in cellular function and overall physiology.

Pharmacokinetics

It’s worth noting that the compound demonstrated a dramatic reduction in its plasma exposure in rats after oral administration at 60 mg/kg/day for six consecutive days , suggesting it might be an autoinducer .

Result of Action

The activation of PPARs by this compound can lead to various molecular and cellular effects. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2OS/c1-6-9(10(16)18)19-11(17-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORZESDVKZXTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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